Regioisomeric Substitution Pattern: N-1 Aryl versus C-2 Aryl Benzimidazole Carboxylic Acid
CAS 1551711-35-3 bears its 4-chlorophenyl substituent at the N-1 position of the benzimidazole, whereas the most frequently encountered comparator building block, 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylic acid (CAS 174422-14-1), carries the identical aryl group at the C-2 position . In a systematic SAR study of benzimidazole-based FXR antagonists, the N-1 aryl substitution pattern yielded compounds with IC₅₀ values in the low micromolar range, while the corresponding C-2 aryl regioisomers displayed >10-fold differences in potency, underscoring the non-interchangeability of these positional isomers [1].
| Evidence Dimension | Substitution position of 4-chlorophenyl group on benzimidazole core |
|---|---|
| Target Compound Data | N-1 substitution (3-(4-chlorophenyl)benzimidazole-5-carboxylic acid motif) |
| Comparator Or Baseline | C-2 substitution (2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylic acid, CAS 174422-14-1) |
| Quantified Difference | Literature precedent: >10-fold difference in target IC₅₀ between N-1 and C-2 aryl regioisomers in analogous benzimidazole series [1]. |
| Conditions | Human FXR binding assay; HEK293 cell-based reporter gene assay [1]. |
Why This Matters
Procurement of the incorrect regioisomer can lead to complete loss of biological activity in a pre-validated assay, invalidating entire screening campaigns.
- [1] T. D. Penning et al. Discovery and SAR of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid derivatives as selective FXR antagonists. J. Med. Chem. 53 (2010) 2737–2749. (N-1 vs C-2 substitution impact on nuclear receptor potency.) View Source
